2-(2-Methoxyethyl)oxirane

Organic Synthesis Epoxide Chemistry Vilsmeier Conditions

2-(2-Methoxyethyl)oxirane (CAS 135579-72-5) is an epoxide monomer with the molecular formula C₅H₁₀O₂ and molecular weight 102.13 g/mol, featuring a three-membered oxirane ring substituted with a 2-methoxyethyl side chain. This compound belongs to the glycidyl ether subclass of epoxides and serves as a functional monomer for ring-opening polymerization (ROP) to produce polyethers with tunable hydrophilicity and thermoresponsive behavior.

Molecular Formula C5H10O2
Molecular Weight 102.133
CAS No. 135579-72-5
Cat. No. B2840342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethyl)oxirane
CAS135579-72-5
Molecular FormulaC5H10O2
Molecular Weight102.133
Structural Identifiers
SMILESCOCCC1CO1
InChIInChI=1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3
InChIKeyFJIXGOYPGXGNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethyl)oxirane (CAS 135579-72-5) Procurement Guide: Technical Specifications and Differential Selection Criteria


2-(2-Methoxyethyl)oxirane (CAS 135579-72-5) is an epoxide monomer with the molecular formula C₅H₁₀O₂ and molecular weight 102.13 g/mol, featuring a three-membered oxirane ring substituted with a 2-methoxyethyl side chain . This compound belongs to the glycidyl ether subclass of epoxides and serves as a functional monomer for ring-opening polymerization (ROP) to produce polyethers with tunable hydrophilicity and thermoresponsive behavior [1]. Recent synthetic advances have enabled one-step preparation in quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [2].

Glycidyl ether epoxide monomer for ring-opening polymerization (ROP)
Enables polyethers with tunable hydrophilicity and thermoresponsive LCST behavior
One-step synthesis protocol reported for quantitative yield procurement

Why Generic Epoxide Substitution Is Not Advisable for 2-(2-Methoxyethyl)oxirane in Controlled Polymer Architectures


Epoxide monomers with different side-chain structures produce polyethers with substantially divergent hydrophilicity, thermoresponsive behavior, and copolymerization reactivity, rendering simple interchange inappropriate [1]. The 2-methoxyethyl substituent confers intermediate hydrophilicity distinct from both shorter-chain (methyl, ethyl) and longer-chain (propyl) glycidyl ether analogs, directly affecting the lower critical solution temperature (LCST) and aqueous solubility profiles of the resulting polymers [2]. Furthermore, the side-chain length modulates copolymerization kinetics with cyclic anhydrides and the resulting glass transition temperature (Tg) range, precluding straightforward substitution without property re-optimization [3].

Side-chain mismatch Alkyl glycidyl ethers with shorter (methyl, ethyl) or longer (propyl) chains produce polyethers with different aqueous solubility and LCST profiles, making direct replacement unsuitable without re-optimization.
Copolymerization drift Epoxides with different reactivity ratios toward cyclic anhydrides alter copolymer composition and sequence distribution, shifting the glass transition temperature and degradation behavior away from the target.
Property gap Generic epoxide monomers (e.g., propylene oxide, epichlorohydrin) lack the methoxyethyl side chain needed to suppress crystallization while maintaining ether oxygen density, limiting ionic conductivity in solid electrolyte designs.

2-(2-Methoxyethyl)oxirane (CAS 135579-72-5): Quantitative Differentiation Evidence Against Closest Epoxide Analogs


Quantitative Synthetic Yield Comparison: 2-(2-Methoxyethyl)oxirane vs. Conventional Epoxide Preparation Methods

2-(2-Methoxyethyl)oxirane can be synthesized in quantitative yield (100%) via a one-step protocol using adapted Vilsmeier conditions, which eliminates the need for multi-step sequences or intermediate purification [1]. In contrast, conventional epoxide synthesis via peracid-mediated epoxidation of unsaturated precursors typically yields 70-85% after purification, while epichlorohydrin-based etherification routes often require multiple steps with cumulative yields below 60% [1].

Synthetic yield
Cross-study comparable
100% (quantitative) via one-step Vilsmeier protocol vs. 70–85% (peracid epoxidation) and
Supports procurement efficiency and scale-up reliability
Reported yield advantage; room temperature, no chromatography
Copolymerization activity
Class-level inference
MEMO (one EG unit) shows similar reactivity to ME2MO (two EG units) with succinic anhydride; statistical random copolymer distribution observed
Enables predictable copolymer composition without kinetic bias
Bulk polymerization, Al(OiPr)₃ initiator, 120°C; context-dependent
Thermal property tuning
Class-level inference
LCST tunable from 18°C to 50°C and Tg from −40°C to −31°C by MEMO/ME2MO feed ratio in alternating polyesters
Allows programming of LCST near physiological range for stimuli-responsive research
Linear relationship reported; requires compositional verification
Hydrophilicity classification
Class-level inference
2-Methoxyethyl side chain provides intermediate hydrophilicity between water-soluble PGME/PEGE and hydrophobic poly(propyl glycidyl ether)
Positions the monomer for thermoresponsive polyether design
Data to verify; based on SCAGE polymer library trends
Ionic conductivity
Class-level inference
MEEGE-derived network electrolyte: 1×10⁻⁴ S cm⁻¹ at 30°C vs. linear PEO ~1×10⁻⁵ S cm⁻¹ (10-fold enhancement)
Supports solid-state electrolyte research for lithium battery applications
Hyperbranched side-chain architecture; LiTFSI salt
Organic Synthesis Epoxide Chemistry Vilsmeier Conditions Quantitative Yield

Structure-Polymerization Reactivity Relationship: MEMO vs. ME2MO Copolymerization Activity with Succinic Anhydride

The epoxide monomer containing one ethylene glycol unit, 2-((2-methoxyethoxy)methyl)oxirane (MEMO), has displayed similar copolymerization activity to that containing two ethylene glycol units, 2-((2-(2-methoxyethoxy)ethoxy)methyl)oxirane (ME2MO), when copolymerized with succinic anhydride (SA) [1]. This near-equivalent reactivity enables statistical random distribution of MEMO/ME2MO units along the polyester backbone when mixed comonomers are fed, allowing precise compositional control without kinetic bias [2].

Copolymerization activity
Class-level inference
MEMO (one EG unit) shows similar reactivity to ME2MO (two EG units) with succinic anhydride; statistical random copolymer distribution observed
Enables predictable copolymer composition without kinetic bias
Bulk polymerization, Al(OiPr)₃ initiator, 120°C; context-dependent
Ring-Opening Copolymerization Epoxide Reactivity Polyester Synthesis Structure-Activity Relationship

Quantitative Tg and LCST Tuning via MEMO/ME2MO Feed Ratio Control in Polyester Backbones

Copolymers prepared from SA with MEMO/ME2MO comonomer mixtures exhibit quantitatively controlled lower critical solution temperature (LCST) ranging from 18°C to 50°C and glass transition temperature (Tg) ranging from -40°C to -31°C, both in linear relation with the MEMO/ME2MO feed ratio [1]. The one-ethylene-glycol-unit monomer (MEMO) contributes to lower LCST and higher Tg relative to the two-EG-unit analog (ME2MO), enabling precise thermal property programming [2].

Thermal property tuning
Class-level inference
LCST tunable from 18°C to 50°C and Tg from −40°C to −31°C by MEMO/ME2MO feed ratio in alternating polyesters
Allows programming of LCST near physiological range for stimuli-responsive research
Linear relationship reported; requires compositional verification
Thermoresponsive Polymers LCST Control Glass Transition Temperature Degradable Polyesters

Side-Chain Hydrophilicity Classification: Positioning of 2-Methoxyethyl Substituent Within SCAGE Polymer Library

Within the short-chain alkyl glycidyl ether (SCAGE) monomer library, side-chain length determines the hydrophilicity and aqueous solubility profile of the resulting homopolymers [1]. Homopolymers of methyl glycidyl ether (PGME) and ethyl glycidyl ether (PEGE) are soluble in aqueous solution at room temperature, whereas n-propyl glycidyl ether and iso-propyl glycidyl ether lead to hydrophobic polyethers [2]. The 2-methoxyethyl substituent represents an intermediate hydrophilicity point between the water-soluble ethyl analog and the hydrophobic propyl analogs, providing a distinct LCST transition window not accessible with shorter or longer alkyl glycidyl ethers.

Hydrophilicity classification
Class-level inference
2-Methoxyethyl side chain provides intermediate hydrophilicity between water-soluble PGME/PEGE and hydrophobic poly(propyl glycidyl ether)
Positions the monomer for thermoresponsive polyether design
Data to verify; based on SCAGE polymer library trends
Polyether Hydrophilicity LCST Behavior SCAGE Polymers Biocompatible Materials

Ionic Conductivity Enhancement via Hyperbranched Ether Side Chains: MEEGE Copolymer Benchmark

Network polymer electrolytes incorporating hyperbranched ether side chains derived from 2-(2-methoxyethoxy)ethyl glycidyl ether (MEEGE), a structural analog of 2-(2-methoxyethyl)oxirane, achieve ionic conductivity of 1 × 10⁻⁴ S cm⁻¹ at 30°C and 1 × 10⁻³ S cm⁻¹ at 80°C when formulated with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) [1]. This conductivity is approximately one order of magnitude higher than conventional linear poly(ethylene oxide) (PEO)-based electrolytes at equivalent temperatures, which typically exhibit ~1 × 10⁻⁵ S cm⁻¹ at 30°C due to crystallization constraints [2].

Ionic conductivity
Class-level inference
MEEGE-derived network electrolyte: 1×10⁻⁴ S cm⁻¹ at 30°C vs. linear PEO ~1×10⁻⁵ S cm⁻¹ (10-fold enhancement)
Supports solid-state electrolyte research for lithium battery applications
Hyperbranched side-chain architecture; LiTFSI salt
Polymer Electrolytes Ionic Conductivity Polyether Networks Lithium Batteries

Validated Application Scenarios for 2-(2-Methoxyethyl)oxirane (CAS 135579-72-5) Based on Quantitative Differentiation Evidence


Thermoresponsive Degradable Polyesters with Body-Temperature LCST Control

Utilize 2-(2-methoxyethyl)oxirane or its MEMO structural analog as the one-ethylene-glycol-unit comonomer in alternating copolymerization with succinic anhydride to achieve precisely tunable LCST in the 18-50°C range and Tg from -40 to -31°C. This quantitative thermal property control enables programming of LCST near physiological temperature (37°C) for biomedical applications requiring stimuli-responsive degradation [1].

High-Conductivity Solid Polymer Electrolytes for Lithium Battery Applications

Employ 2-(2-methoxyethyl)oxirane-derived polyether architectures with hyperbranched methoxyethoxy side chains to suppress crystallization while maintaining high ether oxygen density. This design achieves ionic conductivity of 1 × 10⁻⁴ S cm⁻¹ at 30°C—a 10-fold improvement over linear PEO electrolytes—when formulated as photo-cross-linked networks with LiTFSI [1]. Suitable for solvent-free, solid-state lithium battery electrolytes.

Statistical Copolymer Design Without Kinetic Bias in Mixed Comonomer Feeds

Leverage the demonstrated similar copolymerization activity between one-EG-unit (MEMO) and two-EG-unit (ME2MO) epoxide monomers with succinic anhydride to produce alternating polyesters with statistical random side-chain distribution. This kinetic equivalency eliminates feed-ratio drift during polymerization and ensures predictable copolymer composition without requiring continuous monomer feeding or complex kinetic modeling [1].

Biocompatible Polyether Synthesis with Intermediate Hydrophilicity Profile

Select 2-(2-methoxyethyl)oxirane for ring-opening polymerization to access polyethers with hydrophilicity intermediate between fully water-soluble PGME/PEGE and hydrophobic poly(propyl glycidyl ether). This intermediate hydrophilicity confers thermoresponsive LCST behavior in biologically relevant temperature windows, enabling smart biomaterial applications such as cell sheet engineering coatings and stimuli-responsive drug delivery systems [1].

Application
Selection Property
Validation Focus
Thermoresponsive degradable polyester research
Tunable LCST via comonomer feed ratio
LCST and Tg verification near body temperature
Solid polymer electrolyte studies
Crystallization-suppressed polyether architecture
Ionic conductivity and electrochemical stability testing
Statistical copolymer design
Similar reactivity of MEMO/ME2MO with succinic anhydride
Copolymer composition drift and sequence distribution analysis
Biocompatible polyether synthesis
Intermediate hydrophilicity side-chain profile
Thermoresponsive LCST behavior and cytotoxicity screening

Technical Documentation Hub

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